Cas no 83204-68-6 (4,9-Dibromoisochromeno6,5,4-defisochromene-1,3,6,8-tetraone)

4,9-Dibromoisochromeno6,5,4-defisochromene-1,3,6,8-tetraone structure
83204-68-6 structure
Nome do Produto:4,9-Dibromoisochromeno6,5,4-defisochromene-1,3,6,8-tetraone
N.o CAS:83204-68-6
MF:C14H2Br2O6
MW:425.970082759857
MDL:MFCD00406909
CID:1036917
PubChem ID:253660332

4,9-Dibromoisochromeno6,5,4-defisochromene-1,3,6,8-tetraone Propriedades químicas e físicas

Nomes e Identificadores

    • 4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone
    • 2,6-Dibromonaphthalene-1,4,5,8-tetracarboxylic Dianhydride
    • 4,9-Dibromoisochromeno[6,5,4-def]-isochromene-1,3,6,8-tetraone
    • [2]Benzopyrano[6,5,4-def][2]benzopyran-1,3,6,8-tetrone, 4,9-dibromo-
    • C14H2Br2O6
    • FEDCHNPLDKDTNS-UHFFFAOYSA-N
    • 2839AC
    • SY016959
    • AX8242046
    • D4339
    • 4,9-Dibromo[2]benzopyrano[6,5,4-def
    • 4,9-Dibromo[2]benzopyrano[6,5,4-def][2]benzopyran-1,3,6,8-tetrone (ACI)
    • 2,6-Dibromo-1,4,5,8-naphthalenetetracarboxylic acid dianhydride
    • 2,6-Dibromo-1,4,5,8-tetracarboxynaphthalenedianhydride
    • 2,9-dibromo-6,13-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone
    • BCP32006
    • SCHEMBL127904
    • 4,9-Dibromo[2]benzopyrano[6,5,4-def][2]benzopyran-1,3,6,8-tetrone
    • 83204-68-6
    • AKOS016009285
    • DTXSID80474987
    • CS-0110555
    • 2,9-DIBROMO-6,13-DIOXATETRACYCLO[6.6.2.0?,(1)?.0(1)(1),(1)?]HEXADECA-1,3,8(16),9,11(15)-PENTAENE-5,7,12,14-TETRONE
    • 2,9-dibromo-6,13-dioxatetracyclo[6.6.2.0^{4,16.0^{11,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone
    • 4,9-Dibromo-isochromeno[6,5,4-def ]isochromene-1,3,6,8-
    • AS-71170
    • 4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetrone
    • XH1422
    • MFCD00406909
    • T71371
    • DB-021239
    • 4,9-Dibromoisochromeno6,5,4-defisochromene-1,3,6,8-tetraone
    • MDL: MFCD00406909
    • Inchi: 1S/C14H2Br2O6/c15-5-1-3-7-8-4(12(18)22-13(19)9(5)8)2-6(16)10(7)14(20)21-11(3)17/h1-2H
    • Chave InChI: FEDCHNPLDKDTNS-UHFFFAOYSA-N
    • SMILES: O=C1C2C3C(=C(C=C4C=3C(=C(C=2)Br)C(=O)OC4=O)Br)C(=O)O1

Propriedades Computadas

  • Massa Exacta: 425.81976g/mol
  • Carga de Superfície: 0
  • XLogP3: 3.3
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 6
  • Contagem de Ligações Rotativas: 0
  • Massa monoisotópica: 423.82181g/mol
  • Massa monoisotópica: 423.82181g/mol
  • Superfície polar topológica: 86.7Ų
  • Contagem de Átomos Pesados: 22
  • Complexidade: 552
  • Contagem de átomos isótopos: 0
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Unidades Ligadas Covalentemente: 1

Propriedades Experimentais

  • Ponto de Fusão: 350°C(lit.)
  • PSA: 86.74000
  • LogP: 2.98600
  • Sensibilidade: Sensitive to light

4,9-Dibromoisochromeno6,5,4-defisochromene-1,3,6,8-tetraone Informações de segurança

4,9-Dibromoisochromeno6,5,4-defisochromene-1,3,6,8-tetraone Dados aduaneiros

  • CÓDIGO SH:2932999099
  • Dados aduaneiros:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4,9-Dibromoisochromeno6,5,4-defisochromene-1,3,6,8-tetraone Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TRC
D426403-50mg
4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone
83204-68-6
50mg
$ 65.00 2022-06-05
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD242046-250mg
4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone
83204-68-6 95%
250mg
¥200.0 2024-04-18
eNovation Chemicals LLC
Y1044131-100mg
4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone
83204-68-6 98.0%
100mg
$65 2024-06-07
TRC
D426403-10mg
4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone
83204-68-6
10mg
$ 50.00 2022-06-05
Ambeed
A672245-250mg
4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone
83204-68-6 95%
250mg
$77.0 2025-02-21
abcr
AB474285-5 g
2,6-Dibromonaphthalene-1,4,5,8-tetracarboxylic dianhydride, 98%; .
83204-68-6 98%
5g
€824.10 2023-07-18
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D857218-5g
2,6-Dibromonaphthalene-1,4,5,8-tetracarboxylic Dianhydride
83204-68-6 70%
5g
3,240.00 2021-05-17
eNovation Chemicals LLC
D628169-5g
4,9-DibroMoisochroMeno[6,5,4-def]isochroMene-1,3,6,8-tetraone
83204-68-6 97%
5g
$457 2023-09-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
HO375-250mg
4,9-Dibromoisochromeno6,5,4-defisochromene-1,3,6,8-tetraone
83204-68-6 98.0%(LC&T)
250mg
¥822.0 2022-05-30
SHANG HAI KAI SHU HUA XUE Technology Co., Ltd.
HSA1015749-5g
2,6-Dibromo-1,4,5,8-tetracarboxynaphthalenedianhydride
83204-68-6 90%
5g
¥3500 2023-11-08

4,9-Dibromoisochromeno6,5,4-defisochromene-1,3,6,8-tetraone Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Sulfuric acid Solvents: Water ;  15 h, 130 °C
Referência
Very large acceleration of the photoinduced electron transfer in a Ru(bpy)3-naphthalene bisimide dyad bridged on the naphthyl core
Chaignon, Frederique; et al, Chemical Communications (Cambridge, 2007, (1), 64-66

Método de produção 2

Condições de reacção
1.1 Reagents: Fuming sulfuric acid ,  Dibromoisocyanuric acid ;  4 h, rt; 1 h, rt
Referência
Quinoidization of π-Expanded Aromatic Diimides: Photophysics, Aromaticity, and Stability of the Novel Quinoidal Acenes
Kamatham, Nareshbabu; et al, European Journal of Organic Chemistry, 2020, 2020(8), 917-922

Método de produção 3

Condições de reacção
1.1 Reagents: Chlorosulfonic acid ;  0 °C; 6 h, rt
Referência
Semi-perfluoroalkylated soluble conjugated polymers based on naphthalene diimides
Li, Chao; et al, Gaofenzi Xuebao, 2018, (6), 712-720

Método de produção 4

Condições de reacção
1.1 Reagents: Sulfuric acid ,  Dibromoisocyanuric acid ;  48 h, 140 °C
Referência
The effect of halogenation on PBDTT-TQxT based non-fullerene polymer solar cells - Chlorination vs. fluorination
Lenaerts, Ruben; et al, Dyes and Pigments, 2020, 181,

Método de produção 5

Condições de reacção
1.1 Reagents: Sulfuric acid ,  Dibromoisocyanuric acid ;  rt; 18 h, rt → 130 °C
Referência
A fluorescent naphthalenediimide-alkoxyfuroxan photoinduced nitric oxide donor
Seymour, Christopher Peter; et al, Bulletin of the Chemical Society of Japan, 2019, 92(1), 162-169

Método de produção 6

Condições de reacção
1.1 Reagents: Sulfuric acid Solvents: Water ;  5 min, rt
1.2 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin ;  30 min, rt; 70 h, 45 °C
Referência
Organic room-temperature phosphorescence from halogen-bonded organic frameworks: hidden electronic effects in rigidified chromophores
Zhou, Jiawang; et al, Chemical Science, 2021, 12(2), 767-773

Método de produção 7

Condições de reacção
1.1 Reagents: Bromine ,  Fuming sulfuric acid Catalysts: Iodine ;  50 °C → 100 °C; 36 h, 100 °C; 100 °C → 60 °C
1.2 Reagents: Water
Referência
Efficient Bromination of Naphthalene Dianhydride and Microwave-Assisted Synthesis of Core-Brominated Naphthalene Diimides
Thompson, Annelise C.; et al, Synthetic Communications, 2015, 45(9), 1127-1136

Método de produção 8

Condições de reacção
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin ,  Sulfuric acid Solvents: Water ;  1 h, rt; 12 h, rt
Referência
Dibromohydantoin: A Convenient Brominating Reagent for 1,4,5,8-Naphthalenetetracarboxylic Dianhydride
Sasikumar, M.; et al, Asian Journal of Organic Chemistry, 2013, 2(9), 779-785

Método de produção 9

Condições de reacção
1.1 Reagents: Fuming sulfuric acid ,  Tribromoisocyanuric acid ;  4 h, rt; 1 h, rt
1.2 Reagents: Water ;  cooled; overnight, rt
Referência
Core-substituted naphthalenediimides anchored on BiVO4 for visible light-driven water splitting
Hernandez, Simelys; et al, Green Chemistry, 2017, 19(10), 2448-2462

Método de produção 10

Condições de reacção
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin ,  Sulfuric acid ;  1 h, rt; 16 h, 60 °C; 60 °C → 20 °C
1.2 Reagents: Water ;  cooled
Referência
Rational Synthesis of AB-Type N-Substituted Core-Functionalized Naphthalene Diimides (cNDIs)
Berezin, Andrey A.; et al, Organic Letters, 2015, 17(8), 1870-1873

Método de produção 11

Condições de reacção
1.1 Solvents: Acetic anhydride ;  18 h, 140 °C
2.1 Reagents: Fuming sulfuric acid ,  Dibromoisocyanuric acid ;  5 h, 25 °C; 1 h, 25 °C
Referência
Electronic and assembly properties of a water-soluble blue naphthalene diimide
Welsh, Thomas A.; et al, New Journal of Chemistry, 2021, 45(31), 14005-14013

4,9-Dibromoisochromeno6,5,4-defisochromene-1,3,6,8-tetraone Raw materials

4,9-Dibromoisochromeno6,5,4-defisochromene-1,3,6,8-tetraone Preparation Products

Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:83204-68-6)4,9-DibroMoisochroMeno[6,5,4-def]isochroMene-1,3,6,8-tetraone
sfd2956
Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito
Amadis Chemical Company Limited
(CAS:83204-68-6)4,9-Dibromoisochromeno6,5,4-defisochromene-1,3,6,8-tetraone
A864302
Pureza:99%
Quantidade:5g
Preço ($):422.0